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Compound of Interest

Compound Name: 8-Fluoroquinolin-4-amine

Cat. No.: B127394 Get Quote

An In-depth Spectroscopic Analysis of 8-Fluoroquinolin-4-amine: A Technical Guide for

Researchers

Abstract
This technical guide provides a detailed analysis of the spectroscopic characteristics of 8-
Fluoroquinolin-4-amine, a key heterocyclic building block in medicinal chemistry and

materials science. As a Senior Application Scientist, the objective of this document is to offer

researchers, scientists, and drug development professionals a comprehensive reference for the

structural elucidation of this compound. It is important to note that while this molecule is

commercially available, its complete, experimentally verified spectroscopic data is not widely

published. Therefore, this guide synthesizes foundational spectroscopic principles with data

from closely related analogues to present a robust, predictive analysis of the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 8-Fluoroquinolin-4-
amine. Every protocol and interpretation is designed to be a self-validating system, grounded

in authoritative scientific literature to ensure the highest degree of technical accuracy and

trustworthiness.

Introduction and Molecular Structure
8-Fluoroquinolin-4-amine belongs to the quinoline family, a class of nitrogen-containing

heterocyclic compounds prevalent in numerous pharmacologically active molecules.[1] The

introduction of a fluorine atom at the C8 position and an amine group at the C4 position

significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability,
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making it a valuable scaffold for drug design. Accurate spectroscopic characterization is

paramount for confirming the identity, purity, and structure of synthesized or procured 8-
Fluoroquinolin-4-amine, ensuring the reliability of subsequent research.

The molecular formula for 8-Fluoroquinolin-4-amine is C₉H₇FN₂, with a molecular weight of

162.16 g/mol . The structure, with IUPAC numbering, is presented below.

Figure 1: Molecular structure of 8-Fluoroquinolin-4-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

8-Fluoroquinolin-4-amine in solution. The analysis below is predictive, based on established

substituent effects and data from analogous quinoline structures.[2][3]

Predicted ¹H NMR Analysis
The ¹H NMR spectrum is anticipated to show distinct signals for the five aromatic protons and

the amine protons. The electron-donating amino group at C4 will cause a significant upfield

shift (lower ppm) for protons on the pyridine ring (H2, H3), while the electron-withdrawing

fluorine at C8 will influence the protons on the benzene ring (H5, H6, H7). Crucially, the fluorine

atom will induce through-bond coupling to nearby protons, primarily H7 (³J_HF) and H5

(⁴J_HF), which is critical for unambiguous assignment.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Proton
Predicted δ
(ppm)

Predicted
Multiplicity

Predicted J
(Hz)

Assignment
Rationale

NH₂ ~6.5 - 7.5 Broad singlet -

Labile protons,
chemical shift
is
concentration-
dependent.

H2 ~8.20 Doublet (d) J_H2-H3 ≈ 5.5

Downfield due to

adjacent ring

nitrogen.

H3 ~6.40 Doublet (d) J_H3-H2 ≈ 5.5

Significantly

shielded by the

C4-NH₂ group.

H5 ~7.80
Doublet of

doublets (dd)

J_H5-H6 ≈ 8.0,

⁴J_H5-F ≈ 1.5

Typical aromatic

coupling; smaller

four-bond

coupling to F.

H6 ~7.40
Triplet of

doublets (td)

J_H6-H5 ≈ 8.0,

J_H6-H7 ≈ 7.5,

⁵J_H6-F ≈ 1.0

Aromatic

coupling to H5

and H7; very

small long-range

coupling to F.

| H7 | ~7.60 | Doublet of doublets (dd) | J_H7-F ≈ 9.0, J_H7-H6 ≈ 7.5 | Large three-bond

coupling to F is characteristic. |

Predicted ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the

carbon atoms of the quinoline core. The chemical shifts are governed by the electronegativity

of the attached atoms (N, F) and resonance effects. The most informative feature will be the

carbon-fluorine couplings (J_CF), which can be observed over one, two, and three bonds. The

C8 signal will appear as a doublet with a very large one-bond coupling constant (¹J_CF).[4]
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Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon
Predicted δ
(ppm)

Predicted
Multiplicity (C-
F Coupling)

Predicted
J_CF (Hz)

Assignment
Rationale

C2 ~148.0 s -
Adjacent to
ring nitrogen.

C3 ~108.0 s -
Shielded by C4-

NH₂ group.

C4 ~152.0 s -

Attached to the

electron-donating

amino group.

C4a ~149.0 d ³J_CF ≈ 3

Bridgehead

carbon with

three-bond

coupling to F.

C5 ~122.0 d ³J_CF ≈ 5
Three-bond

coupling to F.

C6 ~127.0 s -

Minimal influence

from

substituents.

C7 ~118.0 d ²J_CF ≈ 15
Two-bond

coupling to F.

C8 ~155.0 d ¹J_CF ≈ 250

Directly bonded

to F, resulting in

a large coupling

constant.

| C8a | ~138.0 | d | ²J_CF ≈ 10 | Bridgehead carbon with two-bond coupling to F. |

Experimental Protocol: NMR Spectroscopy
This standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
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Sample Preparation: Dissolve ~5-10 mg of 8-Fluoroquinolin-4-amine in ~0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the

compound's good solubility and to avoid exchange of the amine protons with solvent.

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 256-1024 scans, spectral width of 220-240 ppm, relaxation delay of 2-

5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal.

Sample Preparation Data Acquisition Data Processing
Dissolve Sample

in DMSO-d₆ Add TMS Standard Acquire ¹H Spectrum Acquire ¹³C Spectrum Fourier Transform Phase & Baseline Correction Calibrate to TMS Structural Assignment

Click to download full resolution via product page

Figure 2: Standardized workflow for NMR sample analysis.
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Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups within the molecule by

detecting their characteristic vibrational frequencies. The predicted spectrum of 8-
Fluoroquinolin-4-amine is dominated by absorptions from the primary amine, the aromatic

quinoline ring, and the carbon-fluorine bond.

Predicted IR Absorption Analysis
Table 3: Predicted Characteristic IR Absorptions
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Wavenumber
(cm⁻¹)

Vibration Type
Functional
Group

Intensity Rationale

3450 - 3300

N-H
Asymmetric &
Symmetric
Stretch

Primary Amine
(-NH₂)

Medium, Sharp
(two bands)

Characteristic
for a primary
amine,
indicating two
distinct N-H
stretching
modes.[5][6]

3100 - 3000
C-H Aromatic

Stretch
Quinoline Ring Medium to Weak

Typical for C-H

bonds on an

aromatic system.

[7]

1650 - 1580
N-H Bend

(Scissoring)

Primary Amine (-

NH₂)
Strong

Overlaps with the

C=C ring

stretches, but is

a strong indicator

of the primary

amine.[5]

1620 - 1450
C=C and C=N

Ring Stretch
Quinoline Ring

Strong to

Medium (multiple

bands)

Complex series

of absorptions

characteristic of

the

heteroaromatic

quinoline

skeleton.[8]

1330 - 1250
C-N Aromatic

Stretch
Aryl-Amine Strong

Strong

absorption due to

the C-N bond

attached to the

aromatic ring.[5]

| 1100 - 1000 | C-F Stretch | Aryl-Fluoride | Strong | The C-F bond vibration typically gives a

strong, characteristic band in this region. |
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Experimental Protocol: FT-IR Spectroscopy
Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory. ATR is ideal for solid samples, requiring

minimal preparation.

Background Scan: Record a background spectrum of the clean, empty ATR crystal to

subtract atmospheric (CO₂, H₂O) contributions.

Sample Analysis: Place a small amount of solid 8-Fluoroquinolin-4-amine powder onto the

ATR crystal. Apply pressure using the anvil to ensure good contact.

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over

the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, further confirming its identity.

Predicted Mass Spectrum Analysis
Using a soft ionization technique like Electrospray Ionization (ESI), the primary species

observed will be the protonated molecule [M+H]⁺.

Molecular Formula: C₉H₇FN₂

Monoisotopic Mass: 162.06 Da

Predicted [M+H]⁺: m/z = 163.07

Under higher energy conditions (e.g., Electron Impact or Collision-Induced Dissociation),

fragmentation of the quinoline ring is expected. A common fragmentation pathway for

quinolines is the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring. The carbon-

fluorine bond is very strong, so loss of a fluorine radical is less likely than ring fragmentation.
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Table 4: Predicted Key Mass Spectrometry Ions

m/z (Predicted) Ion Rationale

163.07 [M+H]⁺
Protonated parent
molecule (in ESI).

162.06 [M]⁺• Molecular ion (in EI).

| 135.05 | [M - HCN]⁺• | Loss of hydrogen cyanide from the molecular ion, a characteristic

fragmentation of the quinoline ring. |

Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a

Quadrupole Time-of-Flight (Q-TOF) or an Ion Trap instrument.

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a

low flow rate (e.g., 5-10 µL/min).

Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to identify

the protonated molecular ion [M+H]⁺. A typical mass range would be m/z 50-500.

Data Acquisition (MS/MS): For structural confirmation, perform a tandem MS (MS/MS)

experiment. Select the [M+H]⁺ ion (m/z 163.07) as the precursor and apply collision energy

to induce fragmentation. Record the resulting product ion spectrum.

Data Analysis: Analyze the spectra to confirm the mass of the parent ion and interpret the

fragmentation pattern to validate the proposed structure.

Conclusion
The spectroscopic profile of 8-Fluoroquinolin-4-amine is uniquely defined by the interplay of

its primary amine, fluoro-substituent, and heteroaromatic core. This guide provides a robust

predictive framework for its characterization. The ¹H and ¹³C NMR spectra are distinguished by
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specific chemical shifts and characteristic H-F and C-F coupling constants. The IR spectrum is

marked by strong N-H and C-F stretching vibrations. Finally, mass spectrometry confirms the

molecular weight and reveals characteristic fragmentation patterns. The protocols and

predictive data herein serve as an authoritative resource for scientists, enabling confident

identification and quality assessment of this important chemical entity in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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